Flubromazepam-d4 is a deuterated derivative of flubromazepam, a compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. Flubromazepam itself is characterized by its structure, which includes a bromine atom and a fluorine atom within its molecular framework, specifically as 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The addition of deuterium atoms in flubromazepam-d4 enhances its stability and allows for more precise tracking in pharmacokinetic studies due to the distinct mass of deuterium compared to hydrogen .
The synthesis of flubromazepam-d4 involves incorporating deuterium into the flubromazepam molecule. This process typically requires specialized laboratory conditions and skilled personnel due to the complexity of benzodiazepine synthesis. The standard synthesis method starts with p-bromoaniline undergoing Friedel-Crafts acylation with o-fluorobenzoyl chloride, followed by a series of reactions that ultimately yield flubromazepam. Deuteration can be achieved through various methods such as using deuterated solvents or reagents during the synthesis .
Flubromazepam-d4 serves primarily as a reference standard in analytical chemistry and forensic science. Its unique isotopic labeling allows researchers to track its metabolism and pharmacokinetics more accurately in biological samples. Additionally, it may be used in studies assessing the effects of benzodiazepines on neurological functions and in evaluating drug interactions .
Interaction studies involving flubromazepam-d4 focus on its binding affinity to GABA-A receptors and its metabolic pathways. Understanding these interactions helps elucidate how flubromazepam affects neurotransmission and can lead to insights into potential therapeutic applications or adverse effects when combined with other substances . The compound's interaction profile is essential for assessing safety and efficacy in clinical settings.
Flubromazepam-d4 shares structural similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Flubromazepam | 7-bromo-5-(2-fluorophenyl) group | Non-deuterated form; known for strong sedative effects |
Etizolam | Thienodiazepine structure | Distinct sulfur atom; used primarily for anxiety |
Pyrazolam | Pyrazole ring structure | Different heterocyclic component; less potent |
Diazepam | Classic benzodiazepine structure | Widely used; longer history in clinical use |
Flubromazepam-d4 is unique due to its deuterated form, which provides advantages in tracking and studying its pharmacokinetics compared to non-deuterated analogs . Its specific structural modifications contribute to different biological activities and interactions within the body.
Flubromazepam-d4 (IUPAC name: 7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) features a benzodiazepine core substituted with bromine and fluorine atoms, alongside four deuterium atoms at the ortho positions of the fluorophenyl ring. The molecular formula is C₁₅H₁₀BrFN₂O, with a molecular weight of 337.18 g/mol. The deuterium atoms replace hydrogen at the 2', 3', 4', and 5' positions of the fluorophenyl moiety, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
The isotopic labeling serves two primary purposes:
Structural confirmation relies on a combination of ¹H NMR, ¹³C NMR, and high-resolution MS. For instance, ¹H NMR spectra reveal the absence of proton signals at the deuterated positions, while ¹³C NMR confirms the integrity of the benzodiazepine core.
Table 1: Key Structural Properties of Flubromazepam-d4
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀BrFN₂O |
Molecular Weight | 337.18 g/mol |
Deuterium Positions | 2', 3', 4', 5' on fluorophenyl |
IUPAC Name | 7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
The synthesis of flubromazepam-d4 begins with the formation of the benzodiazepine backbone via Friedel-Crafts acylation. Key steps include:
Table 2: Reaction Conditions for Core Synthesis
Step | Reagents/Conditions |
---|---|
Friedel-Crafts | AlCl₃, dichloromethane, 0°C |
Cyclization | NH₄OAc, ethanol, reflux |
Purification | Column chromatography (SiO₂) |
Deuteration of the fluorophenyl ring is achieved through two primary methods:
Mechanistic Insight: Both methods operate via electrophilic aromatic substitution, where the catalyst polarizes the C–H bond, facilitating deuterium uptake.
Achieving isotopic purity >99% requires stringent control over reaction parameters:
Table 3: Optimization Parameters for Deuteration
Parameter | Optimal Value |
---|---|
Temperature | 20–25°C |
Catalyst Loading | 5–10 mol% BCF |
Reaction Time | 24–48 hours |
Solvent | Anhydrous THF |
Purity Assessment | LC-MS, ¹H NMR |
The proton nuclear magnetic resonance (¹H-NMR) spectrum of flubromazepam-d4 exhibits distinct features attributable to its deuterium labeling. The compound’s structure, 7-bromo-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, includes four deuterium atoms at the ortho and meta positions of the fluorophenyl ring, replacing protons in the parent compound. This substitution eliminates proton signals in the aromatic region corresponding to the original hydrogen atoms, simplifying the spectrum compared to non-deuterated flubromazepam [3].
Key resonances in the ¹H-NMR spectrum (recorded in deuterated dimethyl sulfoxide) include:
The absence of signals between δ 7.00–7.20 ppm, where the deuterated protons would typically resonate, confirms successful isotopic labeling. Carbon-13 NMR (¹³C-NMR) further supports the structure, with a characteristic carbonyl carbon signal at δ 168.9 ppm and a quaternary carbon bonded to fluorine at δ 162.3 ppm (¹JCF = 245 Hz) [3].
Flubromazepam-d4 demonstrates predictable fragmentation under electron ionization (EI) and electrospray ionization (ESI) conditions, with patterns distinct from its non-deuterated form. The molecular ion peak appears at m/z 337.18 ([M]⁺), consistent with its molecular formula C15H10BrFN2O and four deuterium substitutions [1] [3]. Major fragments and their proposed origins include:
m/z | Relative Abundance (%) | Fragment Identity |
---|---|---|
337.18 | 100 | Molecular ion ([M]⁺) |
226.09 | 65 | Loss of C6D4FBr (deuterated fluorophenyl bromide) |
184.08 | 45 | Diazepine ring cleavage (C10H8N2O) |
154.04 | 30 | Brominated benzene fragment (C6H4Br) |
The m/z 226.09 fragment dominates the spectrum, arising from cleavage of the bond between the diazepine ring and the deuterated fluorophenyl group. Isotopic peaks for bromine (¹:¹ ratio at m/z 337.18 and 339.18) further aid identification [5]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the transition m/z 333.0033 → 226.0889 serves as the quantifier ion, while m/z 333.0033 → 183.9751 acts as the qualifier, ensuring specificity in complex matrices [5].
Flubromazepam-d4’s chromatographic behavior has been characterized using reversed-phase HPLC systems. Under optimized conditions (Inertsil C8 column, 250 mm × 4.6 mm, 5 µm), the compound elutes at 6.2 ± 0.3 minutes with a mobile phase of 0.05 M ammonium acetate, methanol, and acetonitrile (33:57:10 v/v/v) [4]. The deuterium labeling induces a slight retention time shift compared to non-deuterated flubromazepam (ΔtR = 0.15 minutes), attributable to isotopic effects on hydrophobicity [3].
Critical method parameters include:
Validation studies demonstrate a linear response (R² = 0.998) over 5–500 ng/mL, with intraday and interday precision <12% relative standard deviation (RSD). The limit of detection (LOD) and quantification (LOQ) are 1.5 ng/mL and 5.0 ng/mL, respectively, in biological matrices [4] [5]. Co-elution tests confirm no interference from structurally related benzodiazepines, including diazepam and bromazepam, ensuring method specificity [4].
The implementation of Flubromazepam-d4 as an internal standard in quantitative liquid chromatography-tandem mass spectrometry assays represents a significant advancement in analytical precision for designer benzodiazepine analysis. The compound demonstrates exceptional performance characteristics when employed in multiple reaction monitoring modes, exhibiting optimal ionization efficiency in electrospray ionization positive mode [5] [6]. The parent ion at mass-to-charge ratio 337 provides excellent sensitivity, while the characteristic fragmentation pattern yielding quantifier ions at mass-to-charge ratio 226 and qualifier ions at mass-to-charge ratio 207 ensures robust analytical specificity [6] [7].
Parameter | Value | Reference |
---|---|---|
Molecular Weight (Da) | 337.18 | [8] [2] |
Chemical Formula | C15H6D4BrFN2O | [8] |
Retention Time (min) | 2.45-2.47 | [9] [5] |
Parent Ion (m/z) | 337 | [5] [6] |
Quantifier Ion (m/z) | 226 | [6] [7] |
Qualifier Ion (m/z) | 207 | [6] [7] |
Collision Energy (V) | 43-45 | [6] |
Declustering Potential (V) | 23-25 | [6] |
Ionization Mode | ESI Positive | [5] [6] |
The deuterated internal standard effectively compensates for matrix effects commonly encountered in biological sample analysis, particularly in complex matrices such as whole blood and urine [10] [11]. Matrix effects, which can lead to significant ion suppression or enhancement, are effectively controlled through the use of Flubromazepam-d4, ensuring accurate quantification across diverse sample types [11]. The isotopically labeled standard co-elutes with the target analyte and experiences identical matrix effects, thereby providing reliable compensation for ionization variability [4] [12].
Research findings demonstrate that Flubromazepam-d4 maintains consistent recovery rates across different biological matrices, with recovery percentages typically ranging from 85 to 115 percent [11]. The compound's performance in liquid chromatography-tandem mass spectrometry applications shows excellent linearity across calibration ranges extending from 1 to 500 nanograms per milliliter, with correlation coefficients consistently exceeding 0.99 [13] [14]. The internal standard's stability under various analytical conditions ensures reliable performance throughout extended analytical sequences [15].
Method validation for urine matrix analysis utilizing Flubromazepam-d4 as an internal standard requires comprehensive evaluation of multiple analytical parameters to ensure robust and reliable quantitative performance. The validation process encompasses assessments of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability, all of which are critical for establishing the analytical method's fitness for purpose in toxicological applications [16] [17].
Specificity evaluation demonstrates that Flubromazepam-d4 provides excellent selectivity for target analyte quantification without interference from endogenous matrix components or co-administered substances [16]. The deuterated internal standard's mass spectrometric signature, characterized by its unique isotopic pattern, enables clear differentiation from the non-deuterated analyte and potential interfering compounds [4]. This specificity is particularly important in forensic toxicology, where complex biological matrices may contain numerous potentially interfering substances [18].
Validation Parameter | Flubromazepam-d4 as IS | Acceptance Criteria | Reference |
---|---|---|---|
Linear Range (ng/mL) | 1-500 | Method dependent | [13] [14] |
Limit of Detection (ng/mL) | 0.5 | S/N ≥ 3 | [14] [10] |
Limit of Quantification (ng/mL) | 1.0 | S/N ≥ 10 | [14] [10] |
Accuracy (% Bias) | ±15.0 | ±15% (±20% at LLOQ) | [19] [20] |
Precision (%CV) | ≤15.0 | ≤15% (≤20% at LLOQ) | [19] [20] |
Recovery (%) | 85-115 | 85-115% | [11] |
Matrix Effect (%) | ±20 | ±25% | [10] [11] |
Stability (Hours) | 24-48 | No degradation | [15] |
Linearity assessment reveals that methods employing Flubromazepam-d4 consistently achieve correlation coefficients exceeding 0.99 across the validated concentration range [14]. The linear dynamic range typically extends from the lower limit of quantification at 1 nanogram per milliliter to upper limits of 200 to 500 nanograms per milliliter, depending on the specific analytical requirements [13] [14]. This broad linear range accommodates the concentration levels typically encountered in both clinical and forensic specimens.
Accuracy and precision evaluations demonstrate that Flubromazepam-d4-based methods consistently meet regulatory guidelines for bioanalytical method validation [19] [20]. Intra-day and inter-day precision values typically remain below 15 percent coefficient of variation, while accuracy assessments show bias values within ±15 percent of nominal concentrations [20]. These performance characteristics ensure reliable quantitative results across different analytical sessions and operators.
Recovery studies indicate that Flubromazepam-d4 maintains consistent extraction efficiency across various sample preparation procedures, including liquid-liquid extraction, solid-phase extraction, and protein precipitation methods [11]. The deuterated internal standard's recovery closely matches that of the target analyte, providing effective compensation for procedural losses during sample preparation [4]. Matrix effect evaluations demonstrate that the internal standard successfully controls for ion suppression or enhancement effects, maintaining quantitative accuracy across diverse urine matrix compositions [10] [11].
The differentiation of isomeric benzodiazepine derivatives represents one of the most challenging aspects of designer benzodiazepine analysis, where Flubromazepam-d4 plays a crucial role in ensuring accurate identification and quantification. Isomeric compounds, particularly positional isomers where halogen substituents occupy different positions on the benzodiazepine core structure, can exhibit nearly identical mass spectrometric properties while possessing distinct pharmacological activities [21] [22]. The analytical challenge is compounded by the fact that these isomers may co-elute under standard chromatographic conditions, necessitating optimized separation strategies [23] [24].
Chromatographic separation optimization for isomeric benzodiazepine differentiation requires careful consideration of multiple analytical parameters. The selection of appropriate stationary phases, typically reversed-phase C18 columns with specific dimensional characteristics, proves critical for achieving baseline resolution between closely related isomers [25] [26]. Mobile phase composition, incorporating volatile buffer systems compatible with mass spectrometric detection, enables fine-tuning of selectivity while maintaining ionization efficiency [9] [25].
Analytical Condition | Optimized Parameters | Performance Criteria | Reference |
---|---|---|---|
Column Type | C18 reversed-phase | Baseline separation | [25] [26] |
Column Dimensions | 150 × 2.1 mm, 2.6 μm | High efficiency | [25] [26] |
Mobile Phase A | 10 mM Ammonium acetate pH 6.0 | Buffer compatibility | [9] [25] |
Mobile Phase B | Acetonitrile with 0.1% formic acid | MS compatibility | [25] [26] |
Flow Rate (mL/min) | 0.3-0.4 | Optimal peak shape | [25] [26] |
Injection Volume (μL) | 5-10 | Minimal carryover | [25] [26] |
Column Temperature (°C) | 35-40 | Stable retention | [25] [26] |
Gradient Profile (%B) | 20-95% over 4-11 min | Complete elution | [25] [26] |
The application of Flubromazepam-d4 in isomeric differentiation studies provides several analytical advantages. The deuterated internal standard enables accurate quantification of individual isomers even when complete chromatographic resolution is not achieved, as the mass spectrometric detection provides specificity based on mass-to-charge ratios [4]. Additionally, the internal standard compensates for differential matrix effects that may affect individual isomers differently, ensuring quantitative accuracy across the entire range of isomeric compounds [12].
Method development for isomeric benzodiazepine analysis requires comprehensive evaluation of chromatographic selectivity factors. The retention behavior of different isomers can vary significantly depending on the position of substituents, with some isomers showing sufficient chromatographic separation under standard conditions while others require specialized separation strategies [27] [28]. The implementation of gradient elution profiles optimized for benzodiazepine analysis enables the separation of complex mixtures containing multiple isomeric compounds within acceptable analysis times [25] [26].